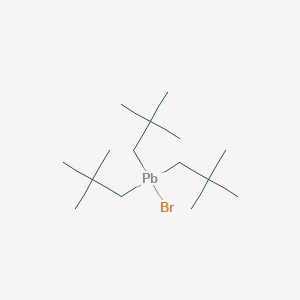

Bromotris(2,2-dimethylpropyl)plumbane

Description

Bromotris(2,2-dimethylpropyl)plumbane (CAS 10382-41-9) is an organolead compound featuring a central lead atom bonded to three 2,2-dimethylpropyl (neopentyl) groups and one bromine substituent . The neopentyl groups are highly branched, imparting significant steric hindrance, which stabilizes the lead center against decomposition and unwanted side reactions. The compound’s stability and reactivity profile suggest utility as a precursor in organometallic synthesis or catalysis, though its toxicity—common to most lead derivatives—requires careful handling .

Properties

CAS No. |

10382-41-9 |

|---|---|

Molecular Formula |

C15H33BrPb |

Molecular Weight |

500 g/mol |

IUPAC Name |

bromo-tris(2,2-dimethylpropyl)plumbane |

InChI |

InChI=1S/3C5H11.BrH.Pb/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H;/q;;;;+1/p-1 |

InChI Key |

MDYSKAVNQVSUOL-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromotris(2,2-dimethylpropyl)plumbane typically involves the reaction of lead(IV) bromide with 2,2-dimethylpropylmagnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:

PbBr4+3(CH3

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The structural diversity among organolead compounds significantly impacts their electronic and steric properties. Below is a comparative analysis of Bromotris(2,2-dimethylpropyl)plumbane with selected analogs:

| Compound Name | CAS Number | Substituents | Key Structural Features |

|---|---|---|---|

| This compound | 10382-41-9 | 3 neopentyl, 1 Br | High steric bulk, Br as a leaving group |

| (2,2-Dimethylpropoxy)triethylplumbane | 17393-68-9 | 3 ethyl, 1 neopentoxy | Ether oxygen enhances Lewis basicity |

| Diethyldipropylplumbane | 3440-77-5 | 2 ethyl, 2 propyl | Linear alkyls, lower steric hindrance |

| Butyl(triethyl)plumbane | 64346-32-3 | 3 ethyl, 1 butyl | Longer alkyl chain increases lipophilicity |

| Dimethylbis(trifluoromethyl)plumbane | 67946-73-0 | 2 methyl, 2 CF₃ | Electron-withdrawing CF₃ groups increase electrophilicity |

- Steric Effects : The neopentyl groups in the target compound provide greater steric protection compared to linear alkyl chains in diethyldipropylplumbane (3440-77-5) or butyl(triethyl)plumbane (64346-32-3) .

- Electronic Effects : Bromine’s electronegativity contrasts with the electron-donating ethyl groups in butyl(triethyl)plumbane and the electron-withdrawing trifluoromethyl groups in dimethylbis(trifluoromethyl)plumbane (67946-73-0) .

Reactivity Profiles

- Substitution Reactions : The bromine substituent in this compound facilitates nucleophilic substitution, whereas the neopentoxy group in (2,2-dimethylpropoxy)triethylplumbane (17393-68-9) may resist such reactions due to stronger C-O bonding .

- Cross-Coupling Potential: Sulfur-containing analogs like dimethylbis(phenylthio)plumbane (62560-46-7) exhibit higher nucleophilicity at sulfur, enabling participation in thiolate-mediated couplings—a pathway less accessible to the brominated target compound .

Stability and Decomposition Pathways

- Thermal Stability : The bulky neopentyl groups in the target compound likely enhance thermal stability compared to diethyldipropylplumbane (3440-77-5), which has smaller substituents .

- Hydrolytic Sensitivity : this compound may hydrolyze more readily than fully alkylated derivatives (e.g., butyl(triethyl)plumbane) due to the polar Pb-Br bond, though steric shielding could mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.